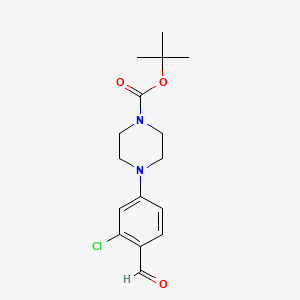

4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

描述

4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate group, a 3-chloro-4-formylphenyl substituent, and a piperazine ring. The tert-butyl ester acts as a protective group for the piperazine nitrogen, enabling selective functionalization at other reactive sites, such as the formyl group. This compound is critical in medicinal chemistry as a synthetic intermediate, particularly for coupling reactions (e.g., reductive amination or nucleophilic additions) due to the electrophilic formyl moiety .

属性

IUPAC Name |

tert-butyl 4-(3-chloro-4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJFBIYCXPKLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Strategy

The principal synthetic route to 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves the cross-coupling reaction between:

- 3-chloro-4-formylphenylboronic acid (or its derivatives)

- tert-butyl piperazine-1-carboxylate

This reaction is typically catalyzed in the presence of a base such as potassium carbonate and performed in solvents like methanol or water. Heating the reaction mixture to approximately 100°C for several hours facilitates the coupling process, yielding the target compound with the piperazine ring substituted by the 3-chloro-4-formyl-phenyl group and protected by a tert-butyl ester moiety on the carboxylic acid function.

Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Reactants | 3-chloro-4-formylphenylboronic acid, tert-butyl piperazine-1-carboxylate |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Methanol or water |

| Temperature | ~100°C |

| Reaction Time | Several hours (typically 4–8 h) |

| Purification | Recrystallization or chromatographic methods |

This approach leverages Suzuki-Miyaura type cross-coupling chemistry, enabling efficient formation of the C-N bond between the phenyl and piperazine moieties while tolerating the sensitive formyl group.

Industrial Production Methods

Scale-Up Considerations

Industrial production adapts the laboratory synthetic route to larger volumes, emphasizing:

- Continuous flow reactors to improve heat and mass transfer, enhancing reaction efficiency and reproducibility.

- Automated systems for precise control of reaction parameters.

- Use of green solvents or solvent mixtures to reduce environmental impact.

- Optimization of base equivalents and temperature to maximize yield and minimize by-products.

Purification Techniques

At industrial scale, purification is critical to achieve high purity suitable for pharmaceutical or research applications. Common methods include:

- Recrystallization from appropriate solvents.

- Chromatography , such as silica gel column chromatography or preparative HPLC, to remove impurities.

- Drying under reduced pressure to eliminate residual solvents.

These steps ensure the final product meets stringent quality standards.

Mechanistic and Reaction Analysis

Functional Group Transformations

The compound’s key functional groups—formyl and chloro substituents on the phenyl ring—allow further chemical modifications:

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide (acidic) | 4-(3-Chloro-4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester |

| Reduction | Sodium borohydride, lithium aluminum hydride | 4-(3-Chloro-4-hydroxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester |

| Substitution | Amines, thiols with base | Various substituted derivatives replacing chloro group |

These transformations demonstrate the versatility of the compound as a synthetic intermediate.

Comparative Synthetic Insights from Related Compounds

While direct preparation methods for this compound are limited in literature, related piperazine derivatives provide valuable synthetic analogies:

- Piperazine ring formation typically involves reaction of ethylenediamine with dihaloalkanes under basic conditions, which can precede coupling with substituted phenyl groups.

- Protecting group strategies , such as tert-butyl ester protection, are commonly employed to safeguard carboxylic acid functionalities during multi-step syntheses.

- Cross-coupling catalysis using palladium complexes (e.g., Pd₂dba₃ with ligands like Xantphos) is a standard approach for attaching substituted phenyl rings to piperazine nitrogens.

Summary Table: Preparation Methods Overview

| Aspect | Details |

|---|---|

| Starting Materials | 3-chloro-4-formylphenylboronic acid, tert-butyl piperazine-1-carboxylate |

| Core Reaction | Suzuki-Miyaura cross-coupling |

| Base | Potassium carbonate |

| Solvent | Methanol, water |

| Temperature | ~100°C |

| Reaction Time | 4–8 hours |

| Purification | Recrystallization, chromatography |

| Industrial Scale Features | Continuous flow reactors, automation, green solvents |

| Functional Group Modifications | Oxidation, reduction, substitution reactions |

Research Findings and Practical Notes

- The formyl group on the phenyl ring is sensitive and must be preserved during coupling; mild reaction conditions and choice of base are critical.

- Potassium carbonate is preferred for its mild basicity, which prevents side reactions such as formyl group degradation.

- The tert-butyl ester serves as a protecting group for the carboxylic acid, removable under acidic conditions if needed for further functionalization.

- The chloro substituent on the phenyl ring allows for subsequent nucleophilic substitutions, expanding the compound’s utility in medicinal chemistry.

- Industrial methods focus on yield optimization and environmental sustainability , employing continuous flow and green chemistry principles.

化学反应分析

Types of Reactions

4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 4-(3-Chloro-4-carboxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.

Reduction: 4-(3-Chloro-4-hydroxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Drug Development

The compound serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of piperazine compounds have been explored for their potential as:

- Antidepressants : Piperazine derivatives have been investigated for their ability to modulate neurotransmitter systems, making them candidates for treating depression and anxiety disorders.

- Antipsychotics : The structural characteristics of piperazines have led to the development of antipsychotic medications that target dopamine receptors.

Anticancer Research

Recent studies have indicated that compounds containing piperazine moieties exhibit anticancer properties. The introduction of the chloroformyl group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines .

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant potential of piperazine derivatives, including those similar to 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. The research reported that modifications at the phenyl ring significantly influenced serotonin receptor binding affinity, suggesting that such compounds could be developed into new antidepressants .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer effects of piperazine derivatives. The study highlighted that certain modifications to the piperazine structure could lead to increased cytotoxicity against specific cancer cell lines, such as breast and lung cancer cells. The findings suggest that further exploration of compounds like this compound might yield promising results in cancer therapy .

作用机制

The mechanism of action of 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperazine ring can interact with various biological targets, influencing their activity and leading to potential therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The following table compares structural features, synthesis, and properties of the target compound with analogous tert-butyl piperazine carboxylate derivatives:

Key Observations :

Structural Variations: Electron-Withdrawing Groups (EWGs): The target compound’s 3-Cl and 4-CHO substituents create strong electron withdrawal, enhancing reactivity at the formyl group compared to analogs like SC-16203 (4-CHO only) . Heterocyclic Modifications: Compounds with pyridine (e.g., 4-(6-aminopyridin-3-yl)) or pyrimidine rings (e.g., 4-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)) introduce distinct electronic and steric profiles, affecting their utility in metal-catalyzed couplings .

Synthesis and Yield :

- Piperazine derivatives with bulky substituents (e.g., phenethyl in ) often exhibit lower yields (e.g., 12–45%) due to steric challenges during coupling . The target compound’s synthesis likely requires optimized conditions to manage the chloro and formyl groups’ reactivity.

Physical Properties :

- Melting points and solubility data are sparse in the evidence, but substituents like trifluoromethyl (in ) or methylsulfanyl (in ) are expected to increase lipophilicity compared to the target compound’s chloro-formyl system.

Reactivity and Applications: The formyl group in the target compound is pivotal for forming imines or amides, making it versatile in constructing pharmacophores. In contrast, amino-substituted analogs (e.g., ) are tailored for nucleophilic aromatic substitutions.

Research Findings and Implications

- Drug Intermediate Utility : The target compound’s formyl group is frequently exploited in reductive aminations to generate secondary amines, a common step in kinase inhibitor synthesis .

- Comparative Reactivity: The chloro substituent in the target compound likely accelerates formyl-group reactions compared to non-halogenated analogs, as seen in similar systems .

生物活性

The compound 4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a derivative of piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 296.792 g/mol

- CAS Number : 886767-49-3

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of piperazine derivatives, including the compound . Notably, compounds with similar structures have demonstrated significant activity against various Gram-positive and Gram-negative bacterial strains. For instance, a study found that certain piperazine derivatives exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 - 0.25 |

| Klebsiella pneumoniae | 1 - 4 |

| Acinetobacter baumannii | <0.03125 - 0.25 |

The biological activity of this compound is hypothesized to involve inhibition of bacterial topoisomerases, similar to other piperazine derivatives. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound may prevent bacterial proliferation and induce cell death .

Cytotoxicity and Safety Profile

While evaluating the safety profile, it is essential to consider the compound's toxicity. Preliminary assessments indicate that related compounds can cause skin irritation and are harmful if ingested . Therefore, further toxicity studies are necessary to establish a comprehensive safety profile.

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperazine derivatives in clinical settings:

-

Study on Antimicrobial Efficacy :

- A series of piperazine derivatives were tested for their antimicrobial properties against clinical isolates.

- Results indicated that modifications in the piperazine structure significantly influenced antibacterial activity.

-

In Vivo Studies :

- Animal models were used to assess the therapeutic potential of these compounds in treating infections caused by resistant bacteria.

- The results demonstrated promising outcomes, with significant reductions in bacterial load observed in treated subjects.

常见问题

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves coupling a Boc-protected piperazine derivative with a substituted benzoyl chloride. For example, tert-butyl piperazine-1-carboxylate reacts with 3-chloro-4-formylbenzoyl chloride in the presence of a base like triethylamine. Key conditions include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- 1H/13C NMR : Aromatic protons (δ 7.2–8.0 ppm), formyl proton (δ ~9.8 ppm), and tert-butyl protons (δ 1.4 ppm) confirm substituents.

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680–1720 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak (e.g., m/z ~366 for [M+H]⁺) validates molecular weight .

Q. What are the primary biological targets studied for this compound, and what assays are used?

The compound is screened for interactions with GPCRs and enzymes (e.g., kinases) using radioligand binding assays or fluorescence-based enzymatic inhibition assays. Cell viability assays (e.g., MTT) assess cytotoxicity in cancer models .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize side products like dechlorinated byproducts?

Optimization includes:

- Inert Atmosphere : Prevents oxidation of sensitive groups.

- Stoichiometric Control : Excess acyl chloride to drive coupling.

- Temperature Gradients : Slow warming from 0°C to room temperature reduces side reactions. Computational reaction path searches (e.g., DFT) predict intermediates, guiding experimental adjustments .

Q. How to address discrepancies between theoretical and observed NMR chemical shifts?

Discrepancies may arise from tautomerism, solvent effects, or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. Compare with density functional theory (DFT)-calculated shifts for validation .

Q. How to design a structure-activity relationship (SAR) study focusing on the formyl and chloro substituents?

- Analog Synthesis : Replace Cl with F, Br, or H; modify the formyl group to carboxylic acid or alcohol.

- Assay Testing : Evaluate binding affinity (IC₅₀) in target assays.

- Computational Docking : Predict binding modes using software like AutoDock to rationalize SAR trends .

Data Contradiction Analysis

Q. When biological activity varies between batches, how to determine if it’s due to compound purity or experimental conditions?

- Reanalysis : Confirm purity via HPLC (>95%) and 1H NMR.

- Replicate Assays : Test batches under identical conditions (e.g., cell passage number, serum lot).

- Stability Testing : Assess degradation under storage conditions (e.g., DMSO stock stability at –20°C) .

Q. How to resolve conflicting data in receptor binding studies (e.g., high affinity in one assay but low in another)?

- Assay Validation : Verify receptor expression levels (Western blot) and ligand specificity (competitive binding).

- Buffer Optimization : Adjust pH, ion concentration, or co-factors to match physiological conditions.

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

Methodological Tables

| Parameter | Typical Value | Analytical Method | Reference |

|---|---|---|---|

| Melting Point | 120–125°C | Differential Scanning Calorimetry | |

| LogP (Lipophilicity) | ~2.5 | HPLC Retention Time | |

| Purity | ≥95% | HPLC (C18 column, 254 nm) |

| Reaction Optimization | Condition | Impact on Yield |

|---|---|---|

| Solvent (DCM vs. THF) | THF increases solubility | Yield improves by 15–20% |

| Base (Et₃N vs. DIPEA) | DIPEA reduces side reactions | Purity increases to >98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。